molecular formula C13H20N2S B8751870 1-(3-(Phenylthio)propyl)piperazine

1-(3-(Phenylthio)propyl)piperazine

Cat. No.: B8751870
M. Wt: 236.38 g/mol
InChI Key: OCRHOKSHUVVCFL-UHFFFAOYSA-N
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Description

1-(3-(Phenylthio)propyl)piperazine is a piperazine derivative featuring a propyl chain with a phenylthio (-SPh) group at the third carbon. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted piperazines, which may improve blood-brain barrier penetration for central nervous system (CNS) targeting .

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 1-(3-(Phenylthio)propyl)piperazine and its structural analogs:

Structural and Functional Analogues

SC212 (1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine)

  • Key Differences :
    • The phenylthio group is substituted with a 4-fluorophenylthio , enhancing electronic effects.
    • An additional 4-(trifluoromethyl)phenyl group on the piperazine nitrogen.
  • Biological Activity: High affinity for dopamine D2 receptors (D2R) and atypical antipsychotic activity . Demonstrates a low topological similarity (TS = 0.19), indicating a novel scaffold with reduced off-target effects .

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride

  • Key Differences :
    • Replaces the phenylthio group with a 2-fluorophenyl moiety.

HBK-16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)

  • Key Differences: Substitutes the phenylthio group with a 2-chloro-5-methylphenoxy chain. Incorporates a 2-methoxyphenyl group on the piperazine.
  • Biological Activity: Antagonizes α1-adrenoceptors, attenuating adrenaline-induced arrhythmias in rats .

Pharmacological Profile Comparison

Compound Substituent on Propyl Chain Piperazine Substituent Key Biological Activity Affinity/Selectivity Notes Reference
This compound Phenylthio (-SPh) None Hypothesized CNS activity Likely moderate D2R affinity* N/A
SC212 4-Fluorophenylthio 4-(Trifluoromethyl)phenyl Atypical antipsychotic High D2R affinity, low TS (0.19)
HBK-16 2-Chloro-5-methylphenoxy 2-Methoxyphenyl α1-Adrenoceptor antagonism Subtype-selective for α1A/α1B
1-(4-Chlorophenyl)piperazine N/A 4-Chlorophenyl Antibacterial (Gram-positive) Moderate activity vs. S. aureus

Key Research Findings

Impact of Thioether vs.

Role of Fluorine Substitution :

  • Fluorinated analogs (e.g., SC212) exhibit improved receptor binding due to electronic effects and metabolic stability .

Piperazine Substitution Patterns: Adding aromatic groups (e.g., 4-(trifluoromethyl)phenyl in SC212) enhances dopamine receptor selectivity, while alkoxy chains (e.g., in HBK-16) favor adrenoceptor interactions .

Properties

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

1-(3-phenylsulfanylpropyl)piperazine

InChI

InChI=1S/C13H20N2S/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2

InChI Key

OCRHOKSHUVVCFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCSC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1 liter 50% aqueous alcohol are added 3 moles piperazine, 1 mole 3-phenylthio-1-chloropropane, 1 mole 10N sodium hydroxide. The mixture is refluxed for 24 hours, with stirring. The methanol is then evaporated off, and the resulting material is extracted with methylene chloride. The organic phase is thoroughly washed with water, and is then concentrated and distilled, to give 1-(3-phenylthiopropyl)piperazine, bp0.5 mm =140°-142° C.
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Synthesis routes and methods II

Procedure details

To 1000 ml methyl ethyl ketone are added 3-phenylthio-1-chloro-propane (1 mole), sodium iodide (1 mole) and anhydrous piperazine (4 moles). The resulting mixture is refluxed during 24 hours, with stirring, after which the solvent is evaporated in vacuo, the residue is taken up into water and ether. The ether phase is washed with water, dried and concentrated. The residue is distilled in vacuo. B.p. = 140° C./0.05 mm Hg. N.M.R.: consistent.
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